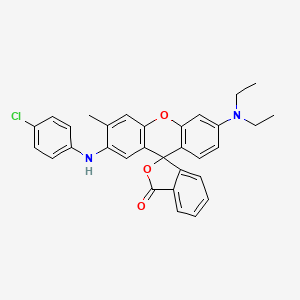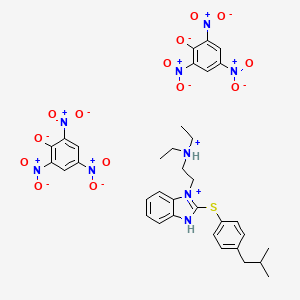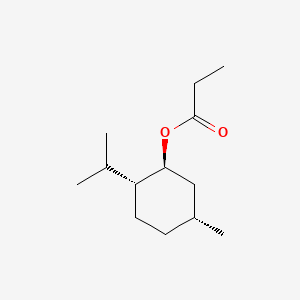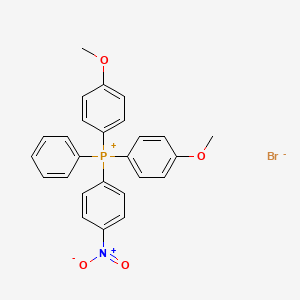
Diethylene glycol dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylene glycol dicarbamate is an organic compound with the molecular formula C6H12N2O5 It is a derivative of diethylene glycol and carbamic acid, characterized by the presence of two carbamate groups
準備方法
Synthetic Routes and Reaction Conditions: Diethylene glycol dicarbamate can be synthesized through the reaction of diethylene glycol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 120°C. The process involves the formation of an intermediate, which subsequently reacts with urea to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc acetate or magnesium oxide can enhance the reaction rate and efficiency. The reaction mixture is usually subjected to purification steps, including distillation and crystallization, to obtain the pure compound.
化学反応の分析
Types of Reactions: Diethylene glycol dicarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to form diethylene glycol and carbamic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides and carbon dioxide.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, water, temperatures around 50°C to 100°C.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, mild temperatures, and solvents like ethanol or methanol.
Major Products Formed:
Hydrolysis: Diethylene glycol and carbamic acid.
Oxidation: Oxides of nitrogen and carbon dioxide.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学的研究の応用
Diethylene glycol dicarbamate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and other polymers, providing flexibility and durability to the materials.
Biology: It serves as a cross-linking agent in the preparation of hydrogels and other biomaterials.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is employed in the production of coatings, adhesives, and sealants, offering improved mechanical properties and resistance to environmental factors.
作用機序
The mechanism of action of diethylene glycol dicarbamate involves its ability to form stable complexes with various molecules through hydrogen bonding and van der Waals interactions. In biological systems, it can interact with proteins and enzymes, potentially altering their activity and stability. The compound’s ability to cross-link polymers is attributed to the reactivity of its carbamate groups, which can form covalent bonds with other functional groups.
Similar Compounds:
- Ethylene glycol dicarbamate
- Triethylene glycol dicarbamate
- Propylene glycol dicarbamate
Comparison: this compound is unique due to its specific molecular structure, which provides a balance between flexibility and reactivity. Compared to ethylene glycol dicarbamate, it offers better solubility and lower toxicity. Triethylene glycol dicarbamate, on the other hand, has higher molecular weight and viscosity, making it suitable for different applications. Propylene glycol dicarbamate has similar properties but differs in its reactivity and compatibility with various substrates.
特性
| 5952-26-1 | |
分子式 |
C6H12N2O5 |
分子量 |
192.17 g/mol |
IUPAC名 |
2-(2-carbamoyloxyethoxy)ethyl carbamate |
InChI |
InChI=1S/C6H12N2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
InChIキー |
CADMHCMDZLBQLA-UHFFFAOYSA-N |
正規SMILES |
C(COC(=O)N)OCCOC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


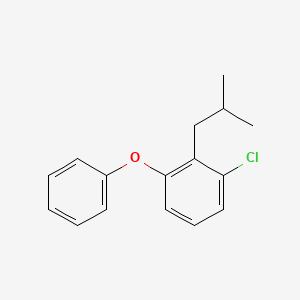
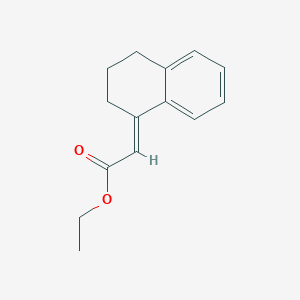

![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)
